molecular formula C13H16FN B2823627 6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline CAS No. 1260825-46-4

6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline

Cat. No.: B2823627
CAS No.: 1260825-46-4
M. Wt: 205.276
InChI Key: YKQOBSQABJZSEQ-UHFFFAOYSA-N
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Description

6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with acetone in the presence of a catalyst to form the quinoline ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline involves its interaction with specific molecular targets. In medicinal applications, it often inhibits enzymes or disrupts cellular processes in pathogens. The fluorine atom enhances its binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2,2,4,8-tetramethyl-1H-quinoline
  • 6-Bromo-2,2,4,8-tetramethyl-1H-quinoline
  • 6-Iodo-2,2,4,8-tetramethyl-1H-quinoline

Uniqueness

6-Fluoro-2,2,4,8-tetramethyl-1H-quinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine enhances the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, making it more effective in various applications compared to its halogenated counterparts .

Properties

IUPAC Name

6-fluoro-2,2,4,8-tetramethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-8-5-10(14)6-11-9(2)7-13(3,4)15-12(8)11/h5-7,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQOBSQABJZSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(C=C2C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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